molecular formula C8H11IN2O B581482 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol CAS No. 1228666-26-9

3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol

Cat. No.: B581482
CAS No.: 1228666-26-9
M. Wt: 278.093
InChI Key: YNFARIIDFMCPQJ-UHFFFAOYSA-N
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Description

3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C8H11IN2O It is a derivative of pyridine, featuring an amino group and an iodine atom on the pyridine ring, along with a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-amino-5-iodopyridine.

    Alkylation: The amino group of 2-amino-5-iodopyridine is protected, usually by acetylation, to prevent unwanted side reactions.

    Nucleophilic Substitution: The protected 2-amino-5-iodopyridine undergoes nucleophilic substitution with 3-chloropropanol in the presence of a base such as potassium carbonate.

    Deprotection: The protecting group is then removed under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the alcohol group to an alkane.

    Substitution: The iodine atom on the pyridine ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium thiolate (NaSR), primary amines (RNH2), sodium alkoxide (NaOR)

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids

    Reduction: Alkanes

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its amino and iodine groups are particularly useful in the design of enzyme inhibitors and receptor ligands.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The compound’s structure allows for modifications that can enhance its activity and selectivity towards specific biological targets.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various chemical processes and product formulations.

Mechanism of Action

The mechanism of action of 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Amino-5-bromopyridin-3-yl)propan-1-ol
  • 3-(2-Amino-5-chloropyridin-3-yl)propan-1-ol
  • 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

Uniqueness

Compared to its analogs, 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. Iodine is larger and more polarizable than other halogens, which can enhance the compound’s binding properties and make it more suitable for specific applications in medicinal chemistry and material science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-(2-amino-5-iodopyridin-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,1-3H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFARIIDFMCPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CCCO)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673594
Record name 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-26-9
Record name 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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